molecular formula C21H24O5 B1437769 (2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione CAS No. 100269-88-3

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione

Cat. No.: B1437769
CAS No.: 100269-88-3
M. Wt: 356.4 g/mol
InChI Key: GAUKSPHJTDBYFO-VTVVEXCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione” is a complex organic molecule. The (2S,3R) notation indicates that it has two chiral centers, which are carbon atoms bonded to four different groups . The “2-Ethyl” part suggests that there is an ethyl group (a two-carbon chain) attached to the second carbon atom in the main chain. The “2,3,4-trihydroxy” part indicates the presence of three hydroxyl (OH) groups on the second, third, and fourth carbon atoms. The “1,5-di-o-tolyl” part suggests that there are two o-tolyl groups (a benzene ring with a methyl group at the ortho position) attached to the first and fifth carbon atoms. The “pentane-1,5-dione” part indicates that the compound is a pentane (a five-carbon chain) with a carbonyl (C=O) group at the first and fifth carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The presence of chiral centers means that the compound will have different stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms but different 3D orientations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar hydroxyl and carbonyl groups would likely make it more soluble in polar solvents. The compound might also exhibit optical activity, which is the ability to rotate the plane of polarized light, due to the presence of chiral centers .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with similar functional groups can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Properties

IUPAC Name

(2S,3R)-2-ethyl-2,3,4-trihydroxy-1,5-bis(2-methylphenyl)pentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-4-21(26,19(24)16-12-8-6-10-14(16)3)20(25)18(23)17(22)15-11-7-5-9-13(15)2/h5-12,18,20,23,25-26H,4H2,1-3H3/t18?,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKSPHJTDBYFO-VTVVEXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]([C@@H](C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 2
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(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 3
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 4
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 5
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione
Reactant of Route 6
(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione

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